2-(2,2-Dimethylpropyl)-2-phenyloxirane
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Overview
Description
2-(2,2-Dimethylpropyl)-2-phenyloxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group and a 2,2-dimethylpropyl group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)-2-phenyloxirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide precursor with a phenyl group and a 2,2-dimethylpropyl group. The reaction conditions typically include the use of strong bases or acids to facilitate the formation of the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale epoxidation reactions. These reactions often use catalysts such as titanium or molybdenum compounds to enhance the efficiency and yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylpropyl)-2-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-2-phenyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-2-phenyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
2,2-Dimethylpropane: A related compound with a similar structural motif but lacking the oxirane ring.
2-Phenyloxirane: Another similar compound with a phenyl group attached to the oxirane ring but without the 2,2-dimethylpropyl group.
Uniqueness: 2-(2,2-Dimethylpropyl)-2-phenyloxirane is unique due to the presence of both the phenyl group and the 2,2-dimethylpropyl group attached to the oxirane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-2-phenyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-12(2,3)9-13(10-14-13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJWWPQHSVZAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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